molecular formula C8H8ClN3 B3250441 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine CAS No. 203302-75-4

2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine

Cat. No. B3250441
CAS RN: 203302-75-4
M. Wt: 181.62 g/mol
InChI Key: VMRHKCAEQFYIBE-UHFFFAOYSA-N
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Description

2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine, also known as CMI, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a benzimidazole derivative that has shown promising results in the treatment of various diseases, including cancer and autoimmune disorders. In

Mechanism of Action

The mechanism of action of 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and survival. 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and apoptosis. Additionally, 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and immunomodulatory activities, 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine has been found to inhibit the activity of certain enzymes such as topoisomerase II and cyclin-dependent kinases. It has also been shown to induce apoptosis in cancer cells and to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent biological activity at low concentrations. However, 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine also has some limitations. It has low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.

Future Directions

There are several future directions for research on 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of research is the investigation of the pharmacokinetics and toxicity of 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine in vivo. Additionally, the potential use of 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine in combination with other drugs for the treatment of cancer and autoimmune disorders is an area of active research. Finally, the development of 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine derivatives with improved solubility and bioavailability is an important goal for future research.

Scientific Research Applications

2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine has been studied extensively for its potential use as a therapeutic agent. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine has also been investigated for its immunomodulatory effects and has demonstrated the ability to suppress the immune response in autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

2-chloro-3-methylbenzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-12-7-4-5(10)2-3-6(7)11-8(12)9/h2-4H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRHKCAEQFYIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)N)N=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601270886
Record name 2-Chloro-1-methyl-1H-benzimidazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601270886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine

CAS RN

203302-75-4
Record name 2-Chloro-1-methyl-1H-benzimidazol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203302-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-methyl-1H-benzimidazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601270886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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